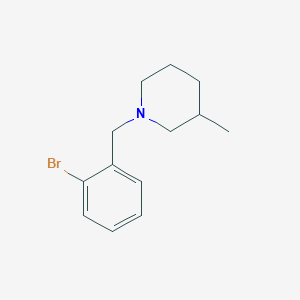

1-(2-Bromobenzyl)-3-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-4-8-15(9-11)10-12-6-2-3-7-13(12)14/h2-3,6-7,11H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQXIRYYMZJHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Studies of 1 2 Bromobenzyl 3 Methylpiperidine

Reactions Involving the Aryl Bromide Moiety

The reactivity of the bromine atom on the benzene (B151609) ring is central to the synthetic utility of 1-(2-Bromobenzyl)-3-methylpiperidine. This functionality allows for its participation in numerous transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and the introduction of nitrogen-based substituents.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. chemicalbook.com For this compound, this reaction would involve its coupling with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. chemicalbook.com While specific examples utilizing this compound as the substrate are not extensively documented in peer-reviewed literature, the reactivity of aryl bromides in this transformation is well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| PdCl₂(dppf) | (dppf) | Na₂CO₃ | DMF | 90 |

This table represents typical conditions for Suzuki-Miyaura reactions and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

The Negishi coupling provides an alternative route for C-C bond formation by coupling an organozinc reagent with an organohalide. In the context of this compound, the aryl bromide can react with an organozinc compound, catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance, though the organozinc reagents are sensitive to moisture and air. chemicalbook.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination.

To introduce a nitrogen-based substituent at the ortho-position of the benzyl (B1604629) group, the Buchwald-Hartwig amination serves as a powerful method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction couples the aryl bromide of this compound with a primary or secondary amine in the presence of a bulky phosphine (B1218219) ligand and a strong base. The choice of ligand is critical for the efficiency of the reaction, with various specialized phosphine ligands developed to facilitate the coupling of a wide range of amines. This reaction is instrumental in synthesizing compounds with diarylamine or N-aryl piperazine (B1678402) moieties.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane |

| (NHC)Pd(allyl)Cl | (IPr) | K₃PO₄ | t-Amyl alcohol |

This table illustrates common catalytic systems for Buchwald-Hartwig amination. The optimal system for this compound would need to be determined empirically.

Halogen-Metal Exchange Reactions

Halogen-metal exchange offers a distinct method for functionalizing the aryl bromide, creating a potent organometallic intermediate that can react with various electrophiles.

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a bromine-lithium exchange. This process generates a highly reactive aryllithium species. This intermediate is a powerful nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Other electrophiles like aldehydes, ketones, or alkyl halides can also be used to form new carbon-carbon bonds. Precise control of temperature is crucial to avoid undesired side reactions. While the lithiation of the related compound 1-(3-bromobenzyl)piperidine (B1274328) has been reported, specific studies on the 2-bromo isomer are less common.

Reactions at the 3-Methyl Group of the Piperidine (B6355638) Ring

Functionalization of the Alkyl Side Chain (e.g., oxidation, halogenation)

The benzylic methylene (B1212753) group in this compound is a prime site for functionalization, particularly through oxidation and halogenation reactions.

Oxidation:

The benzylic C-H bonds are susceptible to oxidation to form a ketone, a reaction of significant interest for the synthesis of biologically active compounds. nih.gov The oxidation of N-benzylpiperidine derivatives can be achieved using various oxidizing agents. For instance, electrochemical methods have been used to study the oxidation of N-benzyl-4-piperidone analogs, which undergo a two-electron irreversible oxidation. nih.gov Chemical oxidation, potentially using reagents like potassium permanganate (B83412) or chromium-based oxidants, could lead to the corresponding benzoylpiperidine derivative. Organocatalytic methods, employing N-hydroxyimides in the presence of a metal co-catalyst and oxygen, have proven effective for the aerobic oxidation of benzylic methylenes and could likely be applied here. nih.gov

Illustrative Oxidation Reactions

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | KMnO4, Acetone, reflux | 1-(2-Bromobenzoyl)-3-methylpiperidine |

Halogenation:

Direct halogenation of the benzylic position can be achieved through radical substitution mechanisms. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like AIBN or under UV irradiation, are commonly used for this purpose. This would introduce a halogen atom at the benzylic carbon, creating a reactive intermediate for further nucleophilic substitution reactions. While studies on polyolefins have utilized N-haloamides for halogenation rsc.org, similar principles could be adapted for the benzylic position of this compound.

Illustrative Halogenation Reactions

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 1-(Bromo(2-bromophenyl)methyl)-3-methylpiperidine |

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

The piperidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, often involving the nitrogen atom and adjacent carbons.

Ring-Opening:

Ring-opening of N-benzylpiperidines is not a common transformation but can be envisioned under forcing conditions, such as reductive cleavage of the N-benzyl bond. Catalytic hydrogenation using a palladium catalyst, for example, can cleave the benzyl group to yield 3-methylpiperidine (B147322). chemicalbook.com More drastic measures, such as the Von Braun reaction using cyanogen (B1215507) bromide, could lead to the opening of the piperidine ring, though this is a harsh method.

Ring-Expansion:

Ring-expansion reactions of piperidines are synthetically valuable for accessing medium-sized nitrogen-containing rings. nih.gov A known method for the ring expansion of N-benzylpiperidine involves the formation of a 2-vinyl derivative, followed by a nih.govnih.gov-sigmatropic rearrangement of the corresponding ammonium (B1175870) ylide. acs.org To apply this to this compound, the piperidine ring would first need to be functionalized to introduce a vinyl group, for instance at the 2-position. Subsequent quaternization and treatment with a base could then induce the ring expansion to a nine-membered azacycle. acs.org While direct ring expansion methodologies for saturated piperidines are less common, cascade reactions involving ring expansion have been developed for related heterocyclic systems. nih.gov

Illustrative Ring-Expansion Sequence

| Starting Material | Reaction Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| This compound | 1. Introduction of a vinyl group | (e.g., via oxidation to lactam followed by Wittig reaction) | 1-(2-Bromobenzyl)-3-methyl-2-vinylpiperidine |

| 1-(2-Bromobenzyl)-3-methyl-2-vinylpiperidine | 2. Quaternization | CH3I, CH3CN | 1-(2-Bromobenzyl)-1-methyl-3-methyl-2-vinylpiperidinium iodide |

Derivatization for Advanced Chemical Probes and Ligand Development

The structure of this compound offers multiple handles for derivatization, making it a potential scaffold for the development of chemical probes and ligands for various biological targets. The piperidine moiety is a common feature in many biologically active compounds and approved drugs. researchgate.netajchem-a.comwhiterose.ac.uk

The bromine atom on the benzyl ring is particularly useful for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, thereby enabling the exploration of the chemical space around this part of the molecule. nih.gov This is a common strategy in the development of ligands for targets such as the sigma receptors. nih.gov

The 3-methyl group provides a specific stereocenter which can be important for molecular recognition by biological targets. Furthermore, the piperidine nitrogen can be quaternized to introduce a positive charge, or the N-benzyl group could be removed and replaced with other substituents to modulate the compound's properties. The development of piperidine-based ligands for acetylcholine-binding proteins is an example of how modifications to the piperidine scaffold can lead to high-affinity binders. nih.gov

Illustrative Derivatization Reactions for Ligand Development

| Reactant | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| This compound | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol (B145695)/H2O, 80°C | 1-(2-Biphenylmethyl)-3-methylpiperidine |

| This compound | Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C | 1-(2-(Phenylamino)benzyl)-3-methylpiperidine |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and which protons are coupled to one another through covalent bonds. For 1-(2-Bromobenzyl)-3-methylpiperidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the bromobenzyl group and the 3-methylpiperidine (B147322) ring.

Based on analogous compounds, the aromatic protons on the 2-bromobenzyl moiety would appear in the downfield region of the spectrum, typically between δ 7.0 and 7.6 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet or a multiplet in the range of δ 3.4-3.6 ppm. The protons of the piperidine (B6355638) ring would exhibit complex multiplets further upfield, generally between δ 1.0 and 3.0 ppm, with the methyl group protons appearing as a doublet around δ 0.8-1.0 ppm.

A hypothetical ¹H NMR data table, based on known chemical shifts for similar structures, is presented below (Table 2).

Table 2: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | Aromatic H |

| ~7.3 | t | 1H | Aromatic H |

| ~7.1 | t | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~3.5 | s | 2H | N-CH ₂-Ar |

| ~2.9 | m | 1H | Piperidine H |

| ~2.8 | m | 1H | Piperidine H |

| ~1.5-2.0 | m | 5H | Piperidine H |

| ~0.9 | d | 3H | CH ₃ |

Note: This is an illustrative table. Actual chemical shifts and multiplicities may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms in a molecule and their electronic environments. In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic ring would produce signals in the δ 120-140 ppm range. The carbon atom attached to the bromine (C-Br) would have a distinct chemical shift within this aromatic region. The benzylic carbon (N-CH₂-Ar) would likely appear around δ 60-65 ppm. The carbons of the piperidine ring would be found in the upfield region, typically between δ 20 and 60 ppm, with the methyl carbon being the most shielded and appearing at approximately δ 15-20 ppm.

A hypothetical ¹³C NMR data table is provided below (Table 3) for illustrative purposes.

Table 3: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~139 | Quaternary | Aromatic C |

| ~132 | CH | Aromatic CH |

| ~128 | CH | Aromatic CH |

| ~127 | CH | Aromatic CH |

| ~125 | Quaternary | Aromatic C -Br |

| ~124 | CH | Aromatic CH |

| ~62 | CH₂ | N-C H₂-Ar |

| ~58 | CH₂ | Piperidine CH₂ |

| ~54 | CH₂ | Piperidine CH₂ |

| ~45 | CH | Piperidine CH |

| ~34 | CH₂ | Piperidine CH₂ |

| ~31 | CH₂ | Piperidine CH₂ |

| ~19 | CH₃ | C H₃ |

Note: This is an illustrative table. Actual chemical shifts may vary.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons within the piperidine ring and between the aromatic protons, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This is invaluable for definitively assigning the ¹H and ¹³C signals of the CH, CH₂, and CH₃ groups in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the entire molecular structure by connecting fragments, for instance, showing a correlation between the benzylic protons and the carbons of the aromatic ring, as well as the adjacent carbons of the piperidine ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the 3-methyl group and other protons on the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that are characteristic of particular functional groups. For this compound, the FT-IR spectrum would be expected to show several key absorptions.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic |

| ~2800-3000 | C-H stretch | Aliphatic (Piperidine, Methyl) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1025 | C-Br stretch | Aryl Halide |

| ~1100-1200 | C-N stretch | Tertiary Amine |

Note: This is an illustrative table. Actual peak positions and intensities may vary.

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C-C backbone of the piperidine ring, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through various MS methods, detailed information regarding its elemental composition, fragmentation behavior, and purity can be ascertained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise mass of the molecular ion, which allows for the determination of its elemental formula with a high degree of confidence. The exact mass of this compound is calculated to be 267.06226 Da. nih.gov This calculated value serves as a benchmark for experimental HRMS measurements, which are expected to be in close agreement, typically within a few parts per million (ppm), confirming the elemental composition of C₁₃H₁₈BrN.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that helps to confirm its structure. The process involves the ionization of the molecule, followed by the cleavage of bonds to form various fragment ions. The resulting mass spectrum displays these fragments according to their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ is expected to show a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity at m/z 267 and 269, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

Key fragmentation pathways for this compound are anticipated to involve:

Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. This can result in the loss of a propyl radical or the formation of a stable tropylium-like ion.

Benzylic cleavage: The bond between the benzyl (B1604629) group and the piperidine nitrogen is susceptible to cleavage, leading to the formation of a bromobenzyl radical or cation (m/z 169/171) and a 3-methylpiperidine fragment. miamioh.edu

Piperidine ring fragmentation: The piperidine ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene or propene. nih.gov

A plausible fragmentation pattern is detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 267/269 | Molecular Ion | [C₁₃H₁₈BrN]⁺ |

| 170 | Bromobenzyl cation | [C₇H₆Br]⁺ |

| 98 | 3-methylpiperidine fragment | [C₆H₁₂N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate, identify, and quantify the components of a sample. In the analysis of this compound, GC separates the compound from any impurities based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for its identification under specific chromatographic conditions. The mass spectrum obtained for the peak at this retention time should match the known fragmentation pattern of this compound, thus confirming its identity and assessing its purity. This technique is widely used for the analysis of piperidine derivatives. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous structural elucidation of this compound, provided a suitable single crystal can be obtained.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For single crystal X-ray diffraction analysis, a well-ordered single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecule's solid-state conformation, including the relative stereochemistry of the methyl group on the piperidine ring and the orientation of the 2-bromobenzyl substituent. The determination of crystal structures for similar heterocyclic compounds is a well-established practice. mdpi.comnih.govresearchgate.netmdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved, a wealth of geometric information becomes available. The analysis of bond lengths, bond angles, and torsion angles provides insight into the molecule's conformation and potential steric strains. For instance, the C-N-C bond angles within the piperidine ring and the torsion angle describing the orientation of the benzyl group relative to the piperidine ring are of particular interest. These parameters are crucial for understanding the molecule's shape and how it might interact with other molecules. While specific experimental data for this compound is not publicly available, the table below presents expected ranges for key geometric parameters based on known structures of similar piperidine derivatives. nih.gov

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-N (piperidine ring) | ~1.47 Å |

| Bond Length | N-CH₂ (benzyl) | ~1.48 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-N-C (piperidine ring) | ~112° |

| Bond Angle | C-N-CH₂ (benzyl) | ~115° |

| Torsion Angle | C-C-N-C | Varies depending on ring conformation |

Investigation of Intramolecular and Intermolecular Interactions

The structure of this compound, featuring a brominated aromatic ring, a flexible benzyl linker, and a saturated heterocyclic piperidine ring, allows for a variety of non-covalent interactions. While specific experimental studies on this compound are not prevalent in the literature, its constituent functional groups suggest the potential for hydrogen bonding, halogen bonding, and π-π stacking, which collectively dictate its supramolecular chemistry and physical properties.

Hydrogen Bonding: The primary site for hydrogen bonding is the tertiary amine within the piperidine ring. In the presence of a suitable hydrogen bond donor, such as a protic solvent or another molecule with an acidic proton, the nitrogen atom can act as a hydrogen bond acceptor. Intramolecularly, C-H···N interactions, although weak, could occur between the benzyl or piperidine C-H groups and the nitrogen atom, influencing the molecule's preferred conformation.

Halogen Bonding: A key interaction expected for this molecule is the halogen bond. wikipedia.org This is a directional, non-covalent interaction where the bromine atom acts as an electrophilic species (a halogen bond donor). mdpi.com This occurs due to a region of positive electrostatic potential, known as a σ-hole, which forms on the halogen atom along the axis of the C-Br covalent bond. wikipedia.orgmdpi.com This electrophilic region can interact favorably with a nucleophilic or electron-rich region on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. mdpi.comrsc.org The strength of the halogen bond can be comparable to that of a conventional hydrogen bond and is highly directional, making it a valuable tool in crystal engineering and molecular recognition. wikipedia.orgmdpi.com In the solid state, C-Br···N or C-Br···π interactions could be significant in directing the crystal packing of this compound.

π-π Stacking: The presence of the bromobenzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. wikipedia.org These interactions are fundamental in the assembly of many organic molecules and are influenced by the distribution of electron density in the aromatic ring. nih.govmdpi.com The bromine atom, being weakly electron-withdrawing, can modulate the quadrupole moment of the benzene (B151609) ring, potentially favoring offset or parallel-displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion. utexas.edu Such interactions, often working in concert with halogen and hydrogen bonds, would play a critical role in the thermodynamic stability of its crystalline form. nih.govrsc.org

The interplay of these forces—van der Waals forces, dipole-dipole interactions, halogen bonds, and π-π stacking—collectively determines the molecule's physical properties, such as its melting and boiling points, which are generally higher than their non-halogenated hydrocarbon counterparts due to increased molecular mass and polarity. organicmystery.comncert.nic.ineinsteinclasses.com

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Significance |

| Hydrogen Bond | Protic Solvent (External) | Piperidine Nitrogen | Solvation, Crystal Packing |

| Halogen Bond | C-Br (σ-hole) | Piperidine N, Aromatic π-system | Crystal Engineering, Molecular Recognition |

| π-π Stacking | Bromobenzyl Ring (π-system) | Bromobenzyl Ring (π-system) | Crystal Packing, Stabilization |

| Dipole-Dipole | C-Br, C-N bonds | C-Br, C-N bonds | Overall Intermolecular Cohesion |

| Van der Waals | Entire Molecule | Entire Molecule | Base-level Intermolecular Attraction |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereocenter at the 3-position of the piperidine ring (the carbon atom bearing the methyl group) makes this compound a chiral molecule. nih.govnih.gov As such, it can exist as a pair of enantiomers, (R)-1-(2-bromobenzyl)-3-methylpiperidine and (S)-1-(2-bromobenzyl)-3-methylpiperidine. Differentiating and quantifying these enantiomers, as well as determining their absolute configuration (the actual three-dimensional arrangement of atoms), is critical. Chiroptical spectroscopy provides a powerful, non-destructive suite of techniques for this purpose. mdpi.com

While specific chiroptical studies on this compound have not been reported, the principles of the techniques are directly applicable. The primary methods include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.compurechemistry.org

Determination of Absolute Configuration: The state-of-the-art approach for determining the absolute configuration of a chiral molecule like this compound involves a combination of experimental measurement and computational chemistry. nih.gov The process would involve:

Experimental Measurement: Recording the chiroptical spectrum (e.g., VCD or ECD) of an enantiomerically enriched sample.

Computational Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the theoretical spectra for one of the enantiomers (e.g., the (R)-enantiomer). nih.gov

Spectral Comparison: The experimental spectrum is then compared to the computationally predicted spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. nih.gov

VCD spectroscopy, which measures differential absorption of polarized infrared light, is particularly powerful as it is sensitive to the vibrational modes of the entire molecule, providing a rich fingerprint for comparison. nih.govrsc.org

Enantiomeric Purity: Chiroptical methods can also be used to assess enantiomeric purity. The magnitude of the circular dichroism signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the signal intensity of a sample to that of a known enantiomerically pure standard, the enantiomeric purity can be determined. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) is a common and highly accurate method for separating enantiomers and determining their relative quantities. nih.gov

Table 2: Chiroptical Spectroscopy Techniques for Chiral Analysis

| Technique | Abbreviation | Principle | Application to this compound |

| Vibrational Circular Dichroism | VCD | Differential absorption of left and right circularly polarized infrared radiation by vibrational transitions. | Determination of absolute configuration and solution-state conformation by comparison with DFT calculations. nih.gov |

| Electronic Circular Dichroism | ECD | Differential absorption of left and right circularly polarized UV-Vis radiation by electronic transitions. | Determination of absolute configuration, especially for molecules with chromophores like the benzyl group. mdpi.com |

| Optical Rotatory Dispersion | ORD | Variation of optical rotation with the wavelength of light. | Historically used for configuration analysis; often complementary to ECD. |

| Raman Optical Activity | ROA | A small difference in the intensity of Raman scattering from chiral molecules in right and left circularly polarized light. | Provides complementary vibrational optical activity information to VCD. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of the molecule.

Density Functional Theory (DFT) is a widely employed computational method used to determine the most stable three-dimensional arrangement of atoms in the 1-(2-Bromobenzyl)-3-methylpiperidine molecule, a process known as geometry optimization. By calculating the electron density, DFT finds the lowest energy conformation, which corresponds to the most stable structure of the molecule. This optimized geometry is the foundation for calculating various electronic properties, such as the dipole moment and polarizability, which describe the molecule's response to an external electric field.

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. For organic molecules containing elements like bromine, a common and effective approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a robust balance between computational cost and accuracy for predicting the geometry and electronic properties of this compound. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially for the lone pairs on the nitrogen and bromine atoms.

Electronic Structure and Reactivity Descriptors

To predict how this compound might interact with other molecules, its electronic structure and various reactivity descriptors are calculated.

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. For this compound, the HOMO is primarily located on the electron-rich piperidine (B6355638) ring and the bromine atom, whereas the LUMO is distributed over the bromobenzyl moiety.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -8.98 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 7.73 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the this compound molecule. It is used to identify sites that are prone to electrophilic and nucleophilic attack. In the MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. For this molecule, such a region is concentrated around the nitrogen atom of the piperidine ring due to its lone pair of electrons. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. These positive regions are generally found around the hydrogen atoms.

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule can undergo a chemical reaction.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is derived from the electronic chemical potential and hardness.

These descriptors provide a quantitative measure of the stability and reactivity profile of this compound.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 3.865 |

| Chemical Softness (S) | 0.258 |

| Electrophilicity Index (ω) | 6.80 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis elucidates the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

Key interactions expected within the molecule include:

Hyperconjugation: Significant stabilization arises from the interaction between the nitrogen lone pair (n) orbital on the piperidine ring and the antibonding sigma orbitals (σ) of the adjacent C-C and C-H bonds. Similarly, interactions occur between the σ orbitals of C-H and C-C bonds and adjacent antibonding orbitals. These n→σ and σ→σ* interactions stabilize the molecule by delocalizing electron density.

Intramolecular Charge Transfer (ICT): A crucial aspect of the molecule's electronic structure is the charge transfer between the electron-donating 3-methylpiperidine (B147322) moiety and the electron-accepting 2-bromobenzyl group. The nitrogen atom's lone pair can delocalize into the π-system of the benzene (B151609) ring, an interaction that is fundamental to the molecule's electronic properties. The presence of the electronegative bromine atom further influences the charge distribution on the aromatic ring. pressbooks.pub

The stabilization energy E(2) associated with these delocalization events can be quantified using NBO analysis. Higher E(2) values indicate stronger interactions. Computational studies on similar N-benzylpiperidine derivatives reveal significant stabilization energies for these types of interactions. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N15 | σ(C8-C9) | ~2.5 - 4.0 | n → σ |

| LP (1) N15 | σ(C11-C10) | ~2.0 - 3.5 | n → σ |

| σ (C10-H) | σ(N15-C11) | ~4.0 - 6.0 | σ → σ |

| π (C2-C3) | π(C6-C7) | ~15.0 - 20.0 | π → π |

This table presents illustrative predicted stabilization energies for this compound based on typical values found in related piperidine compounds. The atom numbering corresponds to the IUPAC nomenclature provided in the compound table.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis involves mapping the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

The primary sources of conformational isomerism in this molecule are:

Piperidine Ring Pucker: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The methyl group at the C3 position can be in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions.

N-Benzyl Group Orientation: Rotation around the C10-N15 bond (the bond connecting the benzyl (B1604629) group to the piperidine nitrogen) leads to different spatial arrangements of the bulky 2-bromobenzyl group relative to the piperidine ring.

Computational modeling, often using Density Functional Theory (DFT), can calculate the relative energies of these conformers. The global minimum energy structure corresponds to the most stable conformation. For similar substituted piperidines, molecular dynamics simulations have been used to explore conformational landscapes and identify crucial interactions that stabilize specific geometries. nih.govnih.gov The potential energy surface would reveal the energetic cost of transitioning from one stable conformer to another, for instance, through ring inversion or rotation of the benzyl group.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry provides robust methods for predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation and analysis. nih.govmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies. nih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netnih.gov The predicted spectrum for this compound would show characteristic peaks for C-H stretching (aliphatic and aromatic), C-N stretching, and the C-Br stretching vibration, which is expected at a low wavenumber. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. Calculations are typically performed on the optimized geometry of the molecule. researchgate.net The predicted shifts for the protons and carbons in the piperidine ring and the bromobenzyl group can be compared with experimental data to confirm the structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. acs.org This calculation provides information on the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, transitions are expected to involve the π-electrons of the benzene ring and the lone pair on the nitrogen atom.

| Spectroscopic Data | Predicted Vibrational Frequency / Chemical Shift / Wavelength | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~3050-3100 | Aromatic C-H Stretch |

| IR Frequency (cm⁻¹) | ~2850-2950 | Aliphatic C-H Stretch |

| IR Frequency (cm⁻¹) | ~1030-1070 | C-N Stretch |

| IR Frequency (cm⁻¹) | ~550-650 | C-Br Stretch |

| ¹H NMR (ppm) | ~7.0-7.6 | Aromatic Protons |

| ¹³C NMR (ppm) | ~125-140 | Aromatic Carbons |

| UV-Vis λₘₐₓ (nm) | ~260-270 | π → π* transition |

This table presents illustrative predicted spectroscopic data for this compound based on computational studies of analogous halogenated and piperidine-containing organic compounds. researchgate.netspectroscopyonline.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states, intermediates, and reaction energy profiles. rsc.orgmdpi.com For this compound, a relevant reaction to study would be its synthesis, typically via the nucleophilic substitution of 2-bromobenzyl halide with 3-methylpiperidine.

Using DFT calculations, one can model the entire reaction pathway:

Reactant Complex: Formation of an initial complex between 3-methylpiperidine and the 2-bromobenzyl halide.

Transition State (TS): Locating the transition state for the N-alkylation step. This involves the simultaneous formation of the C-N bond and cleavage of the C-halide bond. The activation energy (the energy difference between the TS and the reactants) is a critical parameter determining the reaction rate. rsc.org

Product Complex: Formation of the protonated product and the halide anion.

Final Products: Dissociation into the final neutral product after a deprotonation step.

Computational studies can map the free energy profile of the reaction, providing insights into the reaction's feasibility and kinetics. nih.govmit.edu Such analyses have become indispensable for understanding and optimizing synthetic routes in organic chemistry. rsc.org

Non-linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often described as donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in photonics and optoelectronics. rsc.orgrsc.org The title compound, with the electron-donating piperidine ring connected to the π-system of the bromobenzyl group, has the potential for NLO activity.

Computational methods, particularly DFT, are used to predict NLO properties by calculating the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). nih.govresearchgate.net

Polarizability (α): Measures the linear response of the molecular electron cloud to an external electric field.

First Hyperpolarizability (β): Governs second-harmonic generation (SHG) and is a measure of the second-order NLO response. A non-zero β value is a key indicator of NLO potential.

Second Hyperpolarizability (γ): Relates to the third-order NLO response.

Studies on similar organic molecules show that the magnitude of these properties is highly dependent on the efficiency of the intramolecular charge transfer. nih.govresearchgate.net The HOMO-LUMO energy gap is also a useful indicator; a smaller gap often correlates with larger hyperpolarizability values. nih.gov

| NLO Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~2.0 - 4.0 D |

| Average Polarizability (α) | ~150 - 200 |

| First Hyperpolarizability (β_total) | ~100 - 500 |

| Second Hyperpolarizability (γ) | ~1.0 x 10⁴ - 5.0 x 10⁴ |

This table presents illustrative predicted NLO properties for this compound, estimated from computational studies on organic molecules with donor-acceptor features. nih.govresearchgate.net Exact values are highly dependent on the computational method and basis set used.

Applications in Chemical Research and Material Science

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of the carbon-bromine bond and the structural complexity of the 3-methylpiperidine (B147322) ring make 1-(2-Bromobenzyl)-3-methylpiperidine a valuable intermediate in the synthesis of more elaborate organic compounds.

Scaffold for Multi-Step Organic Synthesis

While specific, extensively documented examples of multi-step syntheses using this compound as a central scaffold are limited in publicly available literature, its structure lends itself to such applications. The bromo-functionalized aromatic ring is a prime site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as new carbon-nitrogen and carbon-oxygen bonds.

For instance, the palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with various nucleophiles is a well-established method for forming new chemical bonds. nih.govlmaleidykla.lt The 2-bromobenzyl portion of the molecule can readily participate in these transformations. Furthermore, the piperidine (B6355638) ring itself can be subject to further functionalization, although this is less common once the nitrogen is tertiary. The methyl group at the 3-position introduces a chiral center, which can be exploited in stereoselective syntheses to produce enantiomerically pure target molecules. The general synthetic utility of substituted piperidines is well-recognized in the preparation of complex natural products and pharmaceuticals. nih.gov

A general approach to synthesizing benzyl-piperidine derivatives involves the nucleophilic substitution reaction between a piperidine and a benzyl halide. For example, 3-methylpiperidine can be reacted with a bromobenzyl bromide to form the corresponding 1-(bromobenzyl)-3-methylpiperidine. vulcanchem.com

Precursor for Advanced Heterocyclic Systems

The structure of this compound is a precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be envisioned where the benzyl and piperidine moieties are stitched together to form novel polycyclic frameworks. For example, through a palladium-catalyzed intramolecular C-H activation or an intramolecular Heck reaction, a new ring could be formed between the ortho-position of the benzyl group (activated by the bromine) and a position on the piperidine ring.

The synthesis of various piperidine derivatives is a cornerstone of medicinal chemistry, leading to a wide array of biologically active molecules. mdpi.com The development of new methods for the synthesis of substituted piperidines and their subsequent conversion into complex heterocyclic systems is an active area of research. unisi.it While direct examples for this compound are not extensively reported, the fundamental reactivity of its constituent parts suggests its utility in this area.

Use as a Ligand in Catalysis and Coordination Chemistry

The nitrogen atom of the piperidine ring and the potential for the bromine atom to be replaced by other coordinating groups make this compound a candidate for use as a ligand in catalysis and coordination chemistry.

Development of Novel Catalytic Systems

The nitrogen atom in the piperidine ring can act as a Lewis base, coordinating to a metal center. The resulting metal complex could then be employed as a catalyst. The steric bulk provided by the 3-methyl group and the benzyl substituent can influence the coordination geometry around the metal center, which in turn can affect the selectivity and activity of the catalyst.

Transition metal complexes with nitrogen-containing heterocyclic ligands are widely used in various catalytic transformations, including oxidation and cross-coupling reactions. google.comrsc.orgcymitquimica.commdpi.com For instance, nickel(II) complexes with pyridine-based ligands have been shown to be active catalysts for the oxidation of benzyl alcohol. google.com While research specifically detailing catalytic systems based on this compound is not prominent, its structural analogy to other successful ligands suggests its potential in this field.

Formation of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. google.comgoogle.com The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the structure of the organic linker.

While there are no specific reports on the use of this compound as a primary ligand for MOF synthesis, it could potentially be modified for such applications. For example, the bromo group could be converted to a carboxylic acid or another functional group capable of coordinating to metal centers. The piperidine nitrogen could also play a role in the coordination network. The synthesis of MOFs often involves the solvothermal reaction of a metal salt with a multitopic organic linker. google.comsigmaaldrich.com The design and synthesis of new organic linkers is a key aspect of developing novel MOFs with desired functionalities. mdpi.com

Application in the Synthesis of Specialized Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel chemical probes often relies on the synthesis of molecules with specific structural and functional properties. The piperidine scaffold is a common feature in many biologically active compounds and can serve as a basis for the design of new probes. nih.gov

The this compound molecule could serve as a starting point for the synthesis of such probes. The bromo group provides a handle for the attachment of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The 3-methylpiperidine core can be further modified to optimize binding to a specific biological target. The synthesis of chemical probes often involves multi-step synthetic sequences to build up the required molecular complexity. vulcanchem.com

Based on a thorough review of available scientific literature, there is currently insufficient specific data to generate a detailed article on "this compound" that adheres to the requested sections on its applications and contributions to chemical science.

The search results indicate that while "this compound" is a known chemical entity, detailed research findings regarding its specific use in the design of molecular recognition agents, as a chemical tool for investigating biological pathways, its role in developing new synthetic methodologies for C-Br bond functionalization or piperidine ring modification, and its potential as a precursor for polymer synthesis are not documented in publicly accessible literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the specific outline requested without resorting to speculation or discussing related compounds, which would violate the explicit instructions provided. Further research and publication on this specific compound are needed before a comprehensive article on its applications can be written.

Potential in Material Science Applications

Components in Functional Materials Research

The investigation into the applications of "this compound" within the realm of functional materials is a nascent field with limited specific research currently available. However, the structural characteristics of the molecule, featuring a piperidine ring, a bromobenzyl group, and a methyl group, suggest potential utility as a building block in the synthesis of advanced materials. The presence of both aromatic and aliphatic groups, combined with the reactive bromine atom, opens avenues for its incorporation into various material backbones.

While direct studies on "this compound" in material science are not extensively documented, the broader class of piperidine derivatives has been explored for such purposes. smolecule.com For instance, the combination of aromatic and aliphatic functionalities in similar compounds suggests their potential as precursors for functional polymers or as components in supramolecular assemblies. smolecule.com The piperidine moiety is a versatile scaffold that can be integrated into larger molecular structures to tailor the physical and chemical properties of the resulting materials.

Research into related compounds indicates that piperidine derivatives can be utilized in the development of new materials with specific properties. The synthesis of polymers incorporating piperidine units has been a subject of study, with applications in various technological domains. For example, piperidine-containing polymers have been investigated for their thermal and pH sensitivity, which are desirable characteristics for smart materials used in drug delivery systems and sensors. researchcommons.org

The general synthetic utility of piperidine-based compounds in creating more complex molecules is well-established in medicinal chemistry and can be extrapolated to material science. The bromine atom on the benzyl group of "this compound" offers a reactive site for various cross-coupling reactions, a common strategy in the synthesis of conjugated polymers and other functional organic materials. These materials are the cornerstone of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netsigmaaldrich.comresearchgate.netpolyu.edu.hk

Although specific data tables and detailed research findings for "this compound" in functional materials are not available in the current body of scientific literature, the potential for its application can be inferred from the properties and reactivity of analogous structures. Future research may focus on leveraging its unique substitution pattern to create novel polymers or small molecules with tailored electronic, optical, or self-assembly properties for advanced material applications.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 1-(2-Bromobenzyl)-3-methylpiperidine from starting materials, byproducts, and other impurities. The choice of method is dictated by the analyte's properties and the specific analytical goal.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis, likely with a high boiling point. GC is particularly useful for monitoring the progress of synthesis reactions and for assessing the purity of the final product. In some cases, derivatization of the piperidine (B6355638) nitrogen might be employed to enhance volatility and improve peak shape, although direct analysis is often feasible. researchgate.net For instance, the analysis of piperidine residues in active pharmaceutical ingredients has been successfully achieved using headspace GC. chromforum.org

Table 1: Illustrative GC Parameters for Analysis of Piperidine Derivatives

| Parameter | Typical Value/Condition |

| Column | Agilent DB-5 (30m x 0.53mm x 1.50 µm) or similar non-polar to mid-polarity capillary column. google.comojp.gov |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | A temperature gradient, for example, starting at 100°C and ramping up to 300°C, would likely be required to ensure elution of the relatively high-boiling point analyte. |

This table presents typical parameters and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC. mdpi.com For this compound, reversed-phase HPLC would be the most common approach for purity assessment and quantification. This technique separates compounds based on their hydrophobicity.

A study on a piperidine analog, MSP001, utilized a C18 column with a phosphate (B84403)/acetonitrile (B52724) buffer system for chromatographic separation, with UV detection at 307 nm. nih.gov This method demonstrated high linearity and specificity, suggesting a similar approach would be effective for this compound. nih.gov

Table 2: Representative HPLC Conditions for Analysis of Piperidine Analogs

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or similar reversed-phase column. nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, or water with an additive like formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol). nih.gov |

| Elution Mode | Isocratic or gradient elution, depending on the complexity of the sample matrix. |

| Detector | UV-Vis Detector (Diode Array Detector - DAD) or Mass Spectrometer (MS). The benzoyl group in the molecule should provide a strong UV chromophore. |

| Flow Rate | 0.5 - 1.5 mL/min |

This table presents typical parameters and may require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over both GC and HPLC for certain applications, including faster separations and reduced solvent consumption. It is particularly well-suited for the separation of chiral compounds and for the analysis of compounds that are difficult to analyze by LC-MS due to poor ionization. nih.govresearchgate.netresearchwithrowan.com While specific applications of SFC for this compound are not documented, its utility for separating complex mixtures of piperidine derivatives has been demonstrated. nih.govresearchgate.net Derivatization can also be employed in SFC to improve detection sensitivity. nih.govresearchgate.net

The 3-methylpiperidine (B147322) moiety in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of the product. google.com This is particularly crucial in pharmaceutical research, where enantiomers can exhibit different pharmacological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov For example, Chiralcel OD and OJ columns are commonly used for the resolution of racemic piperidine compounds. nih.gov

Table 3: Common Chiral Stationary Phases for Piperidine Derivatives

| Chiral Stationary Phase (CSP) | Typical Mobile Phase |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Hexane/Isopropanol mixtures |

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralcel AD) | Hexane/Isopropanol mixtures |

| Cellulose tris(4-methylbenzoate) (Chiralcel OJ) | Hexane/Isopropanol mixtures |

The selection of the CSP and mobile phase requires screening to achieve optimal separation for this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a wealth of structural information in addition to quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of complex mixtures, such as those encountered during synthesis. cmbr-journal.com It combines the separation power of GC with the identification capabilities of mass spectrometry. libretexts.org As the components of a reaction mixture elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the parent compound, intermediates, and byproducts.

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer is expected to show characteristic ions. The molecular ion peak (M+) would be observed, and key fragment ions would likely arise from the cleavage of the benzylic bond, leading to the formation of a bromobenzyl cation and a 3-methylpiperidine radical cation, or a tropylium-like ion. The presence of bromine would be indicated by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br. The analysis of similar N-benzylpiperidine compounds has shown that the iminium cation is often a significant fragment in the mass spectrum. ojp.gov

LC-MS for Non-Volatile Analytes and Complex Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique ideal for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. mdpi.com Its high sensitivity and selectivity make it particularly suitable for analyzing complex matrices. When coupled with tandem mass spectrometry (MS/MS), the method offers enhanced specificity, which is crucial for distinguishing the analyte from structurally similar compounds and matrix interferences. sbq.org.br

For a tertiary amine like this compound, electrospray ionization (ESI) in the positive ion mode is typically the most effective ionization technique, as the piperidine nitrogen is readily protonated. nih.gov The selection of mobile phase conditions, including pH and solvent composition, is critical for achieving good chromatographic resolution and promoting efficient ionization. nih.gov A reversed-phase column, such as a C18, is commonly used for the separation of N-benzylpiperidine derivatives. sbq.org.brnih.gov

The following table outlines hypothetical yet representative LC-MS/MS parameters for the analysis of this compound, based on methods developed for similar N-substituted piperidine compounds. sbq.org.brsci-hub.st

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ 268.1/270.1 (due to bromine isotopes) |

| Product Ions (m/z) | Fragment 1 (e.g., loss of bromobenzyl), Fragment 2 (e.g., piperidine ring fragment) |

| Collision Energy | Optimized for each transition |

Sample Preparation Strategies for Robust Analysis

The stability of an analyte in a biological matrix is a critical factor for accurate bioanalysis. Factors such as temperature, pH, light, and enzymatic activity can lead to the degradation of the target compound. For a tertiary amine like this compound, pH is a particularly important consideration, as it dictates the ionization state of the molecule. Maintaining an appropriate pH during sample storage and preparation can prevent degradation. Organobromine compounds can also be susceptible to degradation, potentially through dehalogenation reactions, although this is generally less of a concern under typical analytical conditions compared to more reactive organohalides.

To ensure robust analysis, stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at low temperatures (e.g., -80 °C). If instability is observed, the use of stabilizing agents, such as antioxidants or enzyme inhibitors, and controlling the pH of the sample matrix may be necessary.

Derivatization is a chemical modification of the analyte to improve its analytical properties. While this compound is a tertiary amine and generally ionizes well in ESI-MS, derivatization can still be employed to significantly enhance detection sensitivity, improve chromatographic properties, or introduce a feature that allows for a different detection mode.

A common derivatization strategy for amines is dansylation, which involves reacting the amine with dansyl chloride. While dansyl chloride primarily reacts with primary and secondary amines, it has been shown to react with certain tertiary amines, often involving the elimination of one of the substituents on the nitrogen atom. nih.gov A more direct approach for a molecule that may not be easily derivatized at the tertiary amine itself would be to introduce a derivatizable functional group during synthesis, if detection enhancement is a primary goal. However, for improving ionization efficiency in LC-MS, derivatizing agents that introduce a permanently charged group or a group with very high proton affinity are highly effective. For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) group would ensure a strong and permanent positive charge, leading to excellent sensitivity in positive ion ESI-MS.

A key benefit of derivatization with reagents like dansyl chloride is the introduction of a highly responsive chromophore and fluorophore, which can dramatically improve sensitivity in UV-Vis and fluorescence detection, respectively, and boost signal in positive mode ESI.

Table 4: Example Derivatization with Dansyl Chloride

| Parameter | Condition/Reagent |

|---|---|

| Derivatizing Agent | Dansyl Chloride (DNS-Cl) |

| Reaction Buffer | Sodium Carbonate/Bicarbonate Buffer (pH ~9.8) |

| Reaction Temperature | 25-60 °C |

| Reaction Time | ~60 minutes nih.gov |

| Benefit | Increased retention on reversed-phase columns, enhanced ionization in ESI+, and adds a fluorescent tag. |

In-Process Analytical Control for Chemical Synthesis

In the research and development of novel chemical entities such as this compound, rigorous in-process analytical controls are fundamental to ensuring the efficiency, reproducibility, and safety of the synthetic process. These controls involve the application of various analytical methodologies to monitor the reaction in real-time or near real-time, providing critical data on reaction kinetics, intermediate species, and the formation of impurities. This allows chemists to optimize reaction conditions, maximize yield and purity, and gain a comprehensive understanding of the reaction mechanism.

Impurity Profiling in Research Synthesis

Impurity profiling is the identification and quantification of all potential impurities in a synthesized compound. In a research setting, this is critical for understanding the side reactions that occur during synthesis, which can guide the optimization of the reaction to minimize their formation. Impurities can arise from the starting materials, intermediates, by-products, or degradation products. nih.gov

For the synthesis of this compound, potential impurities can be categorized as follows:

Starting Material-Related Impurities: Unreacted 3-methylpiperidine and 2-bromobenzyl bromide are the most common impurities if the reaction does not go to completion or if the stoichiometry is not exact.

Process-Related Impurities (By-products): These are formed through competing reaction pathways. A potential side reaction is the quaternization of the product, where a second molecule of 2-bromobenzyl bromide reacts with the tertiary amine product to form a quaternary ammonium salt. Another possibility is the formation of isomers if the starting 3-methylpiperidine contains other positional isomers (e.g., 2-methylpiperidine (B94953) or 4-methylpiperidine).

Stereoisomers: Since the synthesis starts with 3-methylpiperidine, which is chiral, the final product will be a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. These enantiomers are a form of impurity if a single stereoisomer is desired.

The primary techniques for impurity profiling are hyphenated chromatographic methods that provide both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying volatile and thermally stable impurities. researchgate.net The gas chromatograph separates the impurities from the main compound, and the mass spectrometer provides the mass-to-charge ratio and fragmentation pattern, allowing for structural elucidation of unknown peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for identifying non-volatile or thermally labile impurities, such as potential quaternary ammonium salt by-products. It provides separation based on polarity and offers mass data for identification.

A comprehensive impurity profile is crucial for developing effective purification strategies, typically involving column chromatography or crystallization, to isolate this compound with the high degree of purity required for subsequent research applications. nih.gov

| Potential Impurity | Likely Origin | Recommended Analytical Method |

| Unreacted 3-Methylpiperidine | Incomplete reaction | GC-MS |

| Unreacted 2-Bromobenzyl Bromide | Incomplete reaction | HPLC-UV, GC-MS |

| Bis[1-(2-Bromobenzyl)]-3-methylpiperidinium Bromide | Over-alkylation of product | LC-MS |

| 1-(2-Bromobenzyl)-2-methylpiperidine | Isomeric impurity in starting material | GC-MS |

| (R/S)-1-(2-Bromobenzyl)-3-methylpiperidine | Use of racemic starting material | Chiral HPLC |

Q & A

Q. What are the established synthetic routes for 1-(2-Bromobenzyl)-3-methylpiperidine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. For example:

- Mannich Reaction : A Mannich-type reaction using benzaldehyde, 2-butanone, and ammonium acetate can generate the piperidine scaffold. Subsequent Wolff-Kishner reduction with hydrazine hydrate in diethylene glycol removes carbonyl groups .

- Alkylation : Reacting 3-methylpiperidine with 2-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., potassium tert-butoxide) introduces the bromobenzyl group. Stirring overnight and purification via column chromatography (n-hexane/ethyl acetate, 100:4) typically yields the product .

Optimization Tips : - Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent).

- Control reaction temperature (room temperature vs. reflux).

- Use slow recrystallization (ethanol) to improve purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and conformational details. For example, anisotropic displacement parameters and riding model approximations for H-atoms are standard in piperidine derivatives .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The bromobenzyl group’s aromatic protons appear as distinct multiplets (δ ~7.2–7.6 ppm), while piperidine protons show characteristic splitting .

Advanced Research Questions

Q. What strategies address low reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: The bromine in the 2-bromobenzyl group can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Use Pd(PPh) or Pd(dba) with ligands like XPhos for aryl-bromide activation .

- Solvent Optimization : Polar solvents (DMF, dioxane) enhance solubility of organometallic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in stubborn cases (e.g., 80°C, 30 min) .

Example : In related compounds, coupling 2-bromobenzyl groups with aryl boronic acids achieves >75% yield under optimized conditions .

Q. How can conformational flexibility of the piperidine ring impact biological activity, and what computational methods predict stable conformers?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ring puckering (e.g., chair vs. boat conformations) using software like Gaussian or GROMACS.

- Density Functional Theory (DFT) : Calculate energy minima for different conformers. For example, 3-methylpiperidine derivatives often favor chair conformations with equatorial substituents .

- Pharmacophore Mapping : Overlay stable conformers with target protein structures (e.g., serotonin or dopamine receptors) to assess binding affinity .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- Hybrid Validation : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* in Gaussian). Discrepancies >0.5 ppm may indicate solvent effects or dynamic averaging .

- Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures.

- Crystallographic Cross-Check : Validate computational models against SC-XRD bond lengths (e.g., C–Br bond: ~1.89 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.